![molecular formula C21H22N2O2 B7718445 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide](/img/structure/B7718445.png)
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, also known as J147, is a synthetic compound that has been shown to have potential benefits for the treatment of Alzheimer's disease. It was first developed by a team of scientists at the Salk Institute for Biological Studies in La Jolla, California.
Wirkmechanismus
The exact mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide is not fully understood. However, it has been shown to increase the levels of several proteins that are important for neuronal function and survival. These include brain-derived neurotrophic factor (BDNF), which promotes the growth and survival of neurons, and sirtuin 1 (SIRT1), which is involved in regulating cellular metabolism and stress response.
Biochemical and Physiological Effects:
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the production of ATP, which is the primary energy source for cells. It also increases the activity of mitochondria, which are the organelles responsible for producing ATP. In addition, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been found to reduce oxidative stress, which can damage cells and contribute to the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide in lab experiments is that it has been extensively studied and has been shown to have potential benefits for the treatment of Alzheimer's disease. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to interpret experimental results.
Zukünftige Richtungen
There are a number of future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide in combination with other drugs for the treatment of Alzheimer's disease. Another area of interest is the development of new compounds that are based on the structure of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide, which may have even greater potential for the treatment of the disease. Finally, further research is needed to fully understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide and its potential benefits for the treatment of Alzheimer's disease.
Synthesemethoden
The synthesis of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide involves the reaction of 2-hydroxy-3-methylbenzaldehyde with ethyl 2-bromoacetate to form ethyl 2-(2-hydroxy-3-methylbenzoyl)acetate. This compound is then reacted with methylamine and 2-hydroxy-7-methylquinoline to form N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methylbenzamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. It has been shown to improve memory and cognitive function in animal models of the disease. In addition, it has been found to have neuroprotective effects, which may help to prevent the progression of the disease.
Eigenschaften
IUPAC Name |
N-ethyl-3-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-4-23(21(25)17-7-5-6-14(2)10-17)13-18-12-16-9-8-15(3)11-19(16)22-20(18)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYKUCFUZCCPSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.